molecular formula C15H23NO7 B13087869 (2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate

(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate

Cat. No.: B13087869
M. Wt: 329.35 g/mol
InChI Key: XQBANSPKSOSDGI-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is an organic compound with a complex structure that includes methoxy and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate typically involves multiple steps, starting with the preparation of the benzyl and amine components. The benzyl component can be synthesized through the methoxylation of benzyl derivatives, while the amine component is prepared through the alkylation of amines. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while reduction of the amine group can produce secondary amines.

Scientific Research Applications

(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound can influence various biological processes, including neurotransmission and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethoxyphenethylamine): Shares the methoxy groups but differs in the amine structure.

    (2-Methoxy-1-methyl-ethylamine): Similar amine structure but lacks the benzyl component.

    (2,5-Dimethoxybenzaldehyde): Contains the methoxy groups but has an aldehyde functional group instead of an amine.

Uniqueness

(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is unique due to its combination of methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C15H23NO7

Molecular Weight

329.35 g/mol

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;oxalic acid

InChI

InChI=1S/C13H21NO3.C2H2O4/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4;3-1(4)2(5)6/h5-7,10,14H,8-9H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

XQBANSPKSOSDGI-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC1=C(C=CC(=C1)OC)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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